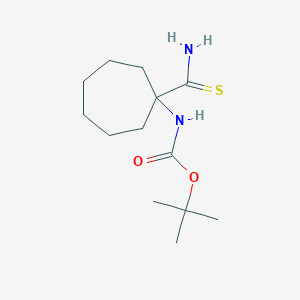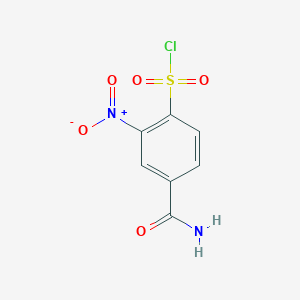![molecular formula C10H8N2O3S B6616552 2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid CAS No. 1480380-88-8](/img/structure/B6616552.png)
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid, also known as 2-TPA, is an organic compound with a variety of applications in scientific research. It is a derivative of acetic acid and is composed of a phenyl group and a thiadiazole group attached to the carboxylic acid group. 2-TPA is a versatile compound that can be used in experiments to study a wide range of biological processes, and its unique properties make it a useful tool for researchers in many fields.
科学研究应用
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid has a variety of scientific research applications. It is used in studies involving enzyme inhibition, gene expression, protein folding, and signal transduction. In enzyme inhibition studies, this compound is used to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. In gene expression studies, this compound is used to study the regulation of gene expression by modulating the activity of transcription factors. In protein folding studies, this compound is used to study the folding of proteins and their interactions with other molecules. In signal transduction studies, this compound is used to study the signaling pathways involved in cell communication.
作用机制
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid acts as a competitive inhibitor of enzymes, transcription factors, and proteins. It binds to the active site of the enzyme, transcription factor, or protein and blocks the binding of the substrate or other molecules necessary for the enzyme, transcription factor, or protein to function. This prevents the enzyme, transcription factor, or protein from performing its intended function, resulting in a decrease in the activity of the enzyme, transcription factor, or protein.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of transcription factors, which are involved in the regulation of gene expression. In addition, this compound has been shown to affect the folding of proteins and their interactions with other molecules, as well as to affect signaling pathways involved in cell communication.
实验室实验的优点和局限性
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly versatile compound, as it can be used in experiments to study a wide range of biological processes. However, this compound also has some limitations. It is a relatively unstable compound and can degrade over time. In addition, it is a potent inhibitor of enzymes, transcription factors, and proteins, so care must be taken to ensure that the concentrations used in experiments are not too high.
未来方向
There are a number of potential future directions for research involving 2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid. These include further studies into its effects on enzyme inhibition, gene expression, protein folding, and signal transduction. In addition, studies into the use of this compound in drug development and the development of new synthetic methods for its synthesis are also possible. Finally, further studies into the biochemical and physiological effects of this compound are also of interest.
合成方法
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid can be synthesized in a two-step process. The first step involves the reaction of thiocyanic acid with a phenol in the presence of a base, such as sodium hydroxide, to form a thiocyanic acid salt. The second step involves the reaction of the thiocyanic acid salt with acetic anhydride in the presence of a base, such as sodium hydroxide, to form this compound. The overall reaction is as follows:
Thiocyanic acid + Phenol + Base → Thiocyanic acid salt
Thiocyanic acid salt + Acetic anhydride + Base → this compound
属性
IUPAC Name |
2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9(14)5-7-1-3-8(4-2-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVCEBTQFUTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=NC=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)



![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)




![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)


